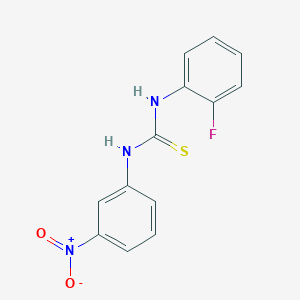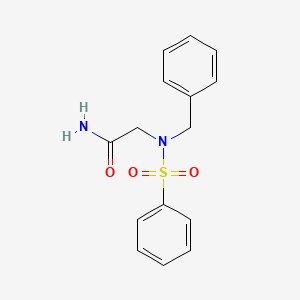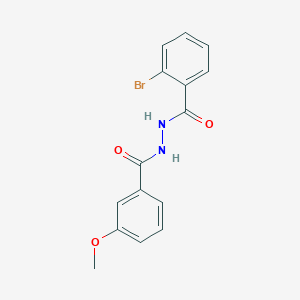![molecular formula C15H13NO4 B5830934 3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5830934.png)
3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate, also known as HACA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. HACA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 311.30 g/mol.
Wissenschaftliche Forschungsanwendungen
3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate has been shown to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. 3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate has also been studied for its potential use as a drug carrier due to its ability to form stable complexes with various drugs. In agriculture, 3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate has been studied for its potential use as a plant growth regulator and pesticide. In material science, 3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate has been studied for its potential use in the synthesis of polymers and as a coating material.
Wirkmechanismus
The exact mechanism of action of 3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate is not fully understood. However, studies have shown that 3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate exerts its anti-inflammatory and antioxidant effects by inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. 3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate also has the ability to scavenge free radicals, which are known to cause oxidative damage to cells and tissues.
Biochemical and Physiological Effects:
3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate can induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of cancer cells, and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that 3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate can reduce oxidative stress and inflammation in animal models of various diseases such as diabetes and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate in lab experiments is its stability and solubility in organic solvents. 3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate is also relatively easy to synthesize and purify. However, one of the limitations of using 3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate in lab experiments is its potential toxicity. Studies have shown that 3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate can be toxic to certain cell lines at high concentrations. Therefore, it is important to use appropriate safety measures when handling 3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on 3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate. One potential direction is the development of 3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate-based drug delivery systems for the targeted delivery of drugs to specific cells or tissues. Another potential direction is the study of 3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate's potential use as a plant growth regulator and pesticide in agriculture. Further studies are also needed to fully understand the mechanism of action of 3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate involves the reaction of 2-hydroxybenzoyl chloride with 3-aminobenzoic acid in the presence of a base such as triethylamine. The resulting product is then acetylated using acetic anhydride to obtain 3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate. The purity of 3-{[(2-hydroxyphenyl)amino]carbonyl}phenyl acetate can be confirmed using various analytical methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Eigenschaften
IUPAC Name |
[3-[(2-hydroxyphenyl)carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-10(17)20-12-6-4-5-11(9-12)15(19)16-13-7-2-3-8-14(13)18/h2-9,18H,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPNBRLGUKKTGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3,4-dimethoxybenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5830854.png)

![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5830862.png)

![3-[4-(diethylamino)-2,3,5,6-tetrafluorophenyl]acrylic acid](/img/structure/B5830873.png)
![N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5830890.png)


![mesityl[4-(4-morpholinylcarbonyl)phenyl]methanone](/img/structure/B5830909.png)

![5-(cyclohexylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5830919.png)


